Ethyl L-isoleucinate hydrochloride
Overview
Description
Ethyl L-isoleucinate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 . It is a white powder that should be stored in a dark place at room temperature .
Molecular Structure Analysis
The molecular weight of Ethyl L-isoleucinate hydrochloride is 195.68 . The elemental composition is approximately 49.10% Carbon, 9.27% Hydrogen, 18.12% Chlorine, 7.16% Nitrogen, and 16.35% Oxygen .Physical And Chemical Properties Analysis
Ethyl L-isoleucinate hydrochloride is a white powder . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
1. Synthesis of Optical Isomers
Ethyl L-isoleucinate hydrochloride is involved in the synthesis of optical isomers. A study by Kluson et al. (2019) describes the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a versatile fine chemistry intermediate used in the synthesis of pharmacologically valuable products like L-carnitine, via asymmetric hydrogenation. This process involves continuous reactions in a microfluidic chip reactor, highlighting the compound's role in innovative chemical synthesis methods (Kluson et al., 2019).
2. Catalyzation of Chemical Reactions
Ethyl L-isoleucinate hydrochloride demonstrates potential in catalyzing specific chemical reactions. Fanjul-Mosteirín et al. (2016) discuss how L-Isoleucine catalyzes the cross-aldol reaction between cyclohexanone and aromatic aldehydes, producing high diatereo- and enantioselectivity. This process utilizes a deep eutectic solvent comprising choline chloride and ethylene glycol, emphasizing its utility in green chemistry applications (Fanjul-Mosteirín et al., 2016).
3. Antimicrobial Applications in Food Packaging
The compound has been explored for its antimicrobial properties, particularly in food packaging. Muriel-Galet et al. (2014) investigated the antimicrobial effect of ethyl-N-α-dodecanoyl-l-arginate hydrochloride (LAE), a related compound, when incorporated into ethylene vinyl alcohol copolymer films. The study demonstrates significant antibacterial effects against Listeria monocytogenes and Escherichia coli, suggesting potential applications in improving the safety and quality of packaged food products (Muriel-Galet et al., 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGRWNMNWONMOO-LEUCUCNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972233 | |
Record name | Ethyl isoleucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl L-isoleucinate hydrochloride | |
CAS RN |
56782-52-6 | |
Record name | L-Isoleucine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56782-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isoleucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl L-isoleucinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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